tert-Butyl 2-propylpentanoate
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Overview
Description
tert-Butyl 2-propylpentanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-propylpentanoate can be synthesized through esterification reactions. One common method involves reacting 2-propylpentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-propylpentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Alcohols or other nucleophiles in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 2-propylpentanoic acid and tert-butyl alcohol.
Reduction: 2-propylpentanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-propylpentanoate is used as an intermediate in organic synthesis. Its bulky tert-butyl group can influence the steric properties of the molecules it is incorporated into, making it useful in the design of complex organic compounds.
Biology and Medicine: In biological research, esters like this compound can be used as model compounds to study enzyme-catalyzed hydrolysis reactions. They may also be used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: In the industrial sector, this compound can be used as a solvent or as a component in the formulation of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of tert-Butyl 2-propylpentanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the nature of the nucleophile and the reaction conditions. In biological systems, esterases can catalyze the hydrolysis of the ester bond, releasing the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.
tert-Butyl butyrate: Similar in structure but with a different alkyl chain, used in fragrances and flavorings.
tert-Butyl benzoate: An aromatic ester with a tert-butyl group, used in organic synthesis and as a plasticizer.
Uniqueness: tert-Butyl 2-propylpentanoate is unique due to its specific alkyl chain, which can influence its reactivity and properties. The presence of the tert-butyl group provides steric hindrance, making it less reactive in certain nucleophilic substitution reactions compared to esters with smaller alkyl groups.
Properties
IUPAC Name |
tert-butyl 2-propylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-6-8-10(9-7-2)11(13)14-12(3,4)5/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWOLTOIHGVIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608224 |
Source
|
Record name | tert-Butyl 2-propylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79509-79-8 |
Source
|
Record name | tert-Butyl 2-propylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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